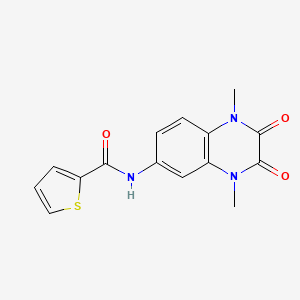

N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GST-FH.1 is a compound belonging to the GST-FH class, known for its interaction with glutathione S-transferase (GST) and glutathione (GSH). It is often used in scientific research due to its unique properties, although it is known to cause false positive hits in certain assays .

Preparation Methods

The synthetic routes and reaction conditions for GST-FH.1 involve several steps. The compound has a molecular formula of C15H13N3O3S and a molecular weight of 315.35 g/mol . The preparation method typically involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo experiments, the mother liquor is further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration .

Chemical Reactions Analysis

GST-FH.1 undergoes various chemical reactions, including interactions with GST and GSH. It is known to produce false positive hits in these interactions . The compound does not have significant oxidation or reduction reactions reported, but it is involved in substitution reactions with GST and GSH. The major products formed from these reactions are often false positives, which can complicate the interpretation of experimental results .

Scientific Research Applications

GST-FH.1 is widely used in scientific research, particularly in studies involving GST and GSH interactions. It is used to identify potential inhibitors of GST activity, although its tendency to produce false positives must be carefully managed . The compound is also used in high-throughput screening assays to evaluate the efficacy of potential drug candidates . In biology and medicine, GST-FH.1 is used to study the role of GST in various cellular processes and to develop new therapeutic strategies targeting GST .

Mechanism of Action

The mechanism of action of GST-FH.1 involves its interaction with GST and GSH. The compound binds to GST, leading to the formation of a complex that produces false positive hits in assays . This interaction can interfere with the normal function of GST, which is involved in detoxification processes in the cell . The molecular targets of GST-FH.1 include the active site of GST, where it competes with GSH for binding .

Comparison with Similar Compounds

GST-FH.1 is part of the GST-FH compound class, which includes other variants such as GST-FH.4 . GST-FH.4 is known to inhibit GST activity with an inhibitory concentration (IC50) of 0.32 μM, whereas GST-FH.1 is more prone to producing false positive hits . This makes GST-FH.4 a more reliable compound for studies requiring accurate inhibition of GST activity . Other similar compounds include various inhibitors of GST that are used in research to study the enzyme’s role in cellular processes .

Properties

Molecular Formula |

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

N-(1,4-dimethyl-2,3-dioxoquinoxalin-6-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C15H13N3O3S/c1-17-10-6-5-9(16-13(19)12-4-3-7-22-12)8-11(10)18(2)15(21)14(17)20/h3-8H,1-2H3,(H,16,19) |

InChI Key |

SLDCODWMMHDLEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C(=O)C1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-3-methyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11442956.png)

![6-bromo-N-(2,6-dimethylphenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442963.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11442975.png)

![N-cyclohexyl-2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11442976.png)

![3-Methyl-N-[(4-methylphenyl)methyl]-5-[(4-methylpiperidin-1-YL)sulfonyl]-1-benzofuran-2-carboxamide](/img/structure/B11442977.png)

![6-chloro-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442998.png)

![6-bromo-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443007.png)

![(3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B11443014.png)

![1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B11443021.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11443025.png)

![4-Bromo-2-{5-[(2,4-dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11443028.png)

![ethyl 7-cyclohexyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443041.png)

![3,4,5-trimethoxy-N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11443046.png)